
methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route typically starts with the phenanthrene core, followed by chlorination, hydroxylation, and esterification reactions . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The phenanthrene core structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate include:
Methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate: A similar compound with slight variations in the hydrogenation state of the phenanthrene core.
Other phenanthrene derivatives: Compounds with different substituents on the phenanthrene core, which may exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
83400-65-1 |
|---|---|
Molekularformel |
C20H27ClO5 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H27ClO5/c1-19-9-11(23)8-13(18(24)26-3)15(19)5-4-12-14(19)6-7-16(17(12)21)20(2,25)10-22/h6-7,11,13,15,22-23,25H,4-5,8-10H2,1-3H3 |
InChI-Schlüssel |
VMZMOWPGCVAPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CC(C1CCC3=C2C=CC(=C3Cl)C(C)(CO)O)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



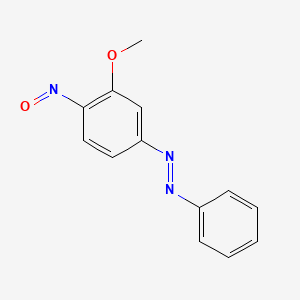
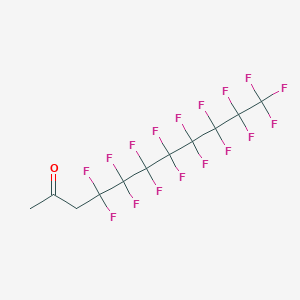
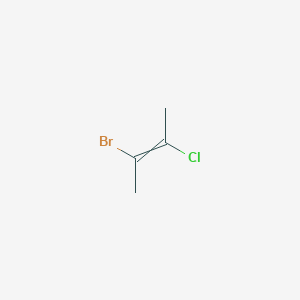
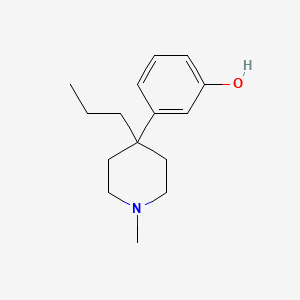
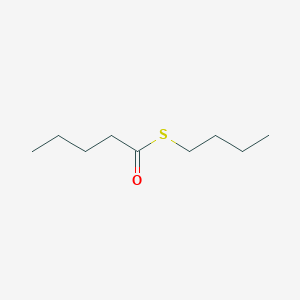
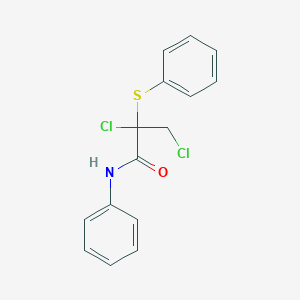
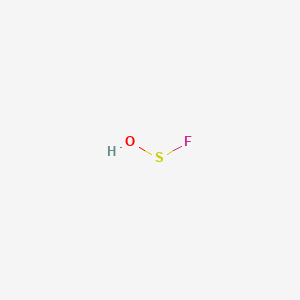
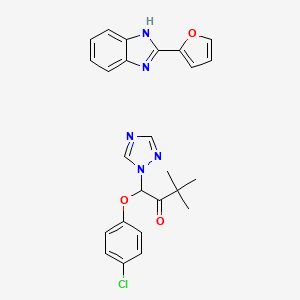
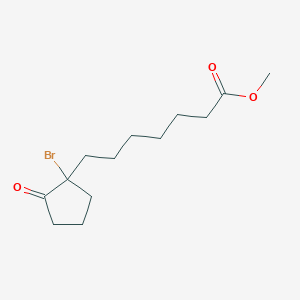
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
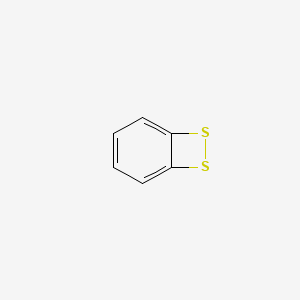
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
